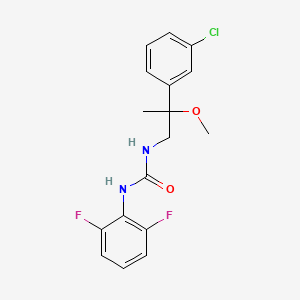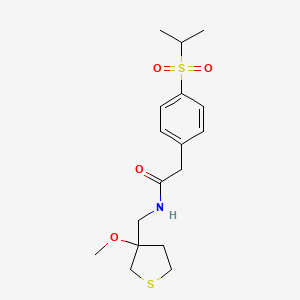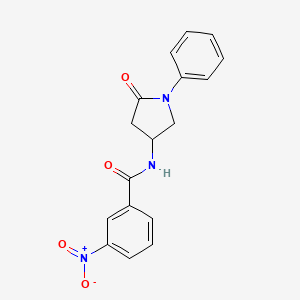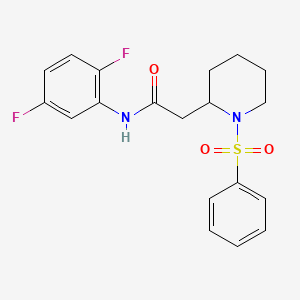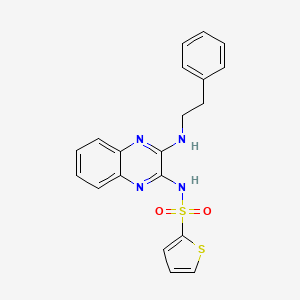
N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide” is a chemical compound with the molecular weight of 368.46 . It has a complex structure that includes a quinoxaline ring, a thiophene ring, and a sulfonamide group . The compound is stored at a temperature between 2 and 8 degrees Celsius .
Synthesis Analysis
The synthesis of quinoxaline derivatives, which includes this compound, can be achieved through various methods . One common method involves the condensation of o-phenylenediamine with glyoxal . Other methods include oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives . Thiophene derivatives can also be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C18H14N3O2S2/c22-25(23,18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-19-15-7-1-2-8-16(15)20-17/h1-12,21,24H .Chemical Reactions Analysis
Quinoxaline derivatives, including this compound, can undergo various chemical reactions . These reactions include diazotization, nitration, oxidation, and substitution reactions . Thiophene derivatives can also undergo a variety of reactions, including alkylation, addition, esterification, and demethylation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.46 . It is stored at a temperature between 2 and 8 degrees Celsius .Applications De Recherche Scientifique
Anticancer Potential
A study highlighted the synthesis of novel thiophene derivatives, including those with sulfonamide moieties, showing significant in vitro anticancer activity against human breast cancer cell lines. These compounds exhibited higher cytotoxic activities compared to doxorubicin, a known anticancer drug (Ghorab, Bashandy, & Alsaid, 2014).
Antimalarial and COVID-19 Drug Potential
Another research effort investigated the antimalarial activity of sulfonamide derivatives, finding one with excellent activity and selectivity due to the presence of a quinoxaline moiety. The study also conducted molecular docking to explore the compounds' binding energy against SARS-CoV-2 proteins, suggesting potential utility in COVID-19 drug development (Fahim & Ismael, 2021).
Metal Ion Detection and Sensing
Research on sulfonamido-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives revealed their utility in detecting metal ions like Cu2+. These compounds demonstrated high selectivity and sensitivity for Cu2+ through colorimetric and fluorescent responses (Korin et al., 2011).
Antibacterial Activities
A study on the green synthesis of novel quinoxaline sulfonamides evaluated their antibacterial efficacy against Staphylococcus spp. and Escherichia coli, showcasing their potential as antibacterial agents (Alavi et al., 2017).
Broad-Spectrum Biomedical Applications
Quinoxaline sulfonamide derivatives were reviewed for their wide range of biomedical activities, including antibacterial, antifungal, and anticancer effects. The incorporation of the sulfonamide group into quinoxalines has enhanced their therapeutic potential, suggesting these compounds can serve as lead compounds for developing treatments for various diseases (Irfan et al., 2021).
Orientations Futures
Quinoxaline and thiophene derivatives have been the focus of many research studies due to their wide range of biological activities . Future research could focus on exploring the potential biological activities of this specific compound, optimizing its synthesis, and investigating its mechanism of action. Further studies could also explore its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities .
Propriétés
IUPAC Name |
N-[3-(2-phenylethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-28(26,18-11-6-14-27-18)24-20-19(21-13-12-15-7-2-1-3-8-15)22-16-9-4-5-10-17(16)23-20/h1-11,14H,12-13H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFVPBGLAOBZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

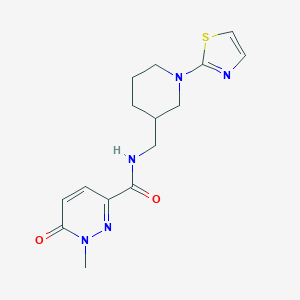
![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2831373.png)
![Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2831375.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide](/img/structure/B2831380.png)
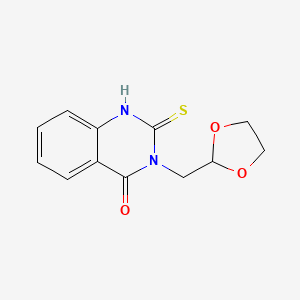
![4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid](/img/structure/B2831383.png)
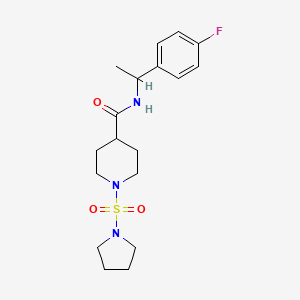
![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2831385.png)
